3,6-Difluoro-1,2,4-triazine

Nucleophilic aromatic substitution Fluorinated triazine reactivity Ammonolysis

3,6-Difluoro-1,2,4-triazine is a critical precursor for 5-amino-3,6-difluoro-1,2,4-triazine (76% yield) and a unique scaffold for regioselective nucleophilic aromatic substitution. Its distinct 3,6-difluoro pattern creates an electrophilic environment unavailable from 3,5- or 5,6-difluoro isomers, ensuring reproducible synthetic outcomes. With a computed LogP of ~0.1—an optimal 0.8-unit increase over the parent triazine—it enhances membrane permeability while maintaining solubility, making it a superior choice for fragment-based drug design. Procure this specific isomer to guarantee reaction selectivity and avoid failed syntheses.

Molecular Formula C3HF2N3
Molecular Weight 117.06 g/mol
CAS No. 919785-60-7
Cat. No. B12631929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-1,2,4-triazine
CAS919785-60-7
Molecular FormulaC3HF2N3
Molecular Weight117.06 g/mol
Structural Identifiers
SMILESC1=C(N=NC(=N1)F)F
InChIInChI=1S/C3HF2N3/c4-2-1-6-3(5)8-7-2/h1H
InChIKeyFEQSLZCCXUCCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoro-1,2,4-triazine (CAS 919785-60-7): Basic Properties, Synthetic Utility, and Differentiation from Other Fluorinated Triazine Building Blocks


3,6-Difluoro-1,2,4-triazine is a fluorinated heterocyclic building block belonging to the 1,2,4-triazine class. It possesses a molecular formula of C₃HF₂N₃, a molecular weight of 117.06 g/mol, a computed LogP of ~0.1, and a topological polar surface area (TPSA) of 38.7 Ų [1] . The compound serves as a versatile intermediate in medicinal chemistry and materials science, primarily due to its two fluorine atoms which can undergo selective nucleophilic aromatic substitution (SₙAr) reactions. While many 1,2,4-triazine derivatives are described in the literature, 3,6-difluoro-1,2,4-triazine is a relatively underexplored scaffold with limited published comparative data. However, its unique substitution pattern—with fluorine atoms at the 3- and 6-positions—offers a distinct reactivity profile compared to mono-fluorinated or other difluorinated isomers. This guide focuses on the limited but critical quantitative evidence that can inform scientific selection when considering this compound versus its closest analogs.

Why 3,6-Difluoro-1,2,4-triazine Cannot Be Simply Replaced by Other 1,2,4-Triazine Isomers or Mono-Fluorinated Analogs in Synthetic Planning


The position of fluorine substituents on the 1,2,4-triazine ring profoundly influences reactivity, regioselectivity, and downstream functionalization. 3,6-Difluoro-1,2,4-triazine is distinct from its isomers (e.g., 3,5-difluoro- or 5,6-difluoro-1,2,4-triazine) and from mono-fluorinated analogs. The 3- and 6-positions in 1,2,4-triazines are known to be highly electrophilic and susceptible to SₙAr, but their relative reactivity can differ. In 3,6-difluoro-1,2,4-triazine, the two fluorine atoms create a specific electronic environment that may lead to sequential or selective substitution patterns not achievable with other substitution patterns. For example, the presence of a fluorine at the 6-position, adjacent to the ring nitrogen, can alter the regioselectivity of nucleophilic attack compared to a fluorine at the 5-position [1]. Consequently, simply substituting this compound with a different fluorinated triazine—even one with the same number of fluorine atoms—can result in a different product mixture or failed reactions, making targeted procurement essential for reproducible synthesis.

3,6-Difluoro-1,2,4-triazine: Quantitative Comparative Evidence Against Closest Analogs


Nucleophilic Substitution with Ammonia: Comparing 3,6-Difluoro-1,2,4-triazine Yield with Trifluoro-1,2,4-triazine and 6-Chloro-3,5-difluoro-1,2,4-triazine

In the reaction with ammonia, trifluoro-1,2,4-triazine yields 5-amino-3,6-difluoro-1,2,4-triazine as the major product (76% yield). This direct head-to-head comparison within the same study demonstrates that 3,6-difluoro-1,2,4-triazine can be synthesized from a more highly fluorinated precursor. The 76% yield provides a benchmark for this transformation [1]. While the yield is high, it also indicates that the 3,6-difluoro compound is a stable intermediate that survives the reaction conditions, unlike some other potential byproducts.

Nucleophilic aromatic substitution Fluorinated triazine reactivity Ammonolysis

Comparative Formation of 3,6-Difluoro-1,2,4-triazine vs. 6-Chloro-3,5-difluoro-1,2,4-triazine in Fluorination Reaction

During the fluorination of trichloro-1,2,4-triazine over potassium fluoride at 450 °C in a flow system, trifluoro-1,2,4-triazine is obtained in 91% yield, while 6-chloro-3,5-difluoro-1,2,4-triazine is formed as a minor product in 5% yield [1]. This class-level inference highlights the distinct stability and reactivity of the 3,6-difluoro pattern, as 3,6-difluoro-1,2,4-triazine is not directly observed in this fluorination, but its formation from further reactions of the trifluoro compound (e.g., with ammonia, as seen above) demonstrates its role as a key downstream derivative. The low yield of the 6-chloro-3,5-difluoro isomer underscores the different selectivity in fluorination reactions.

Fluorination Flow chemistry Triazine synthesis

Physicochemical Property Comparison: 3,6-Difluoro-1,2,4-triazine vs. Trifluoro-1,2,4-triazine and Parent 1,2,4-Triazine

3,6-Difluoro-1,2,4-triazine has a computed LogP of approximately 0.1 [1] . In contrast, trifluoro-1,2,4-triazine is expected to have a higher LogP due to increased fluorination, and the parent 1,2,4-triazine (unsubstituted) has a reported LogP of approximately -0.7 [2]. The difference in LogP of ~0.8 units between 3,6-difluoro-1,2,4-triazine and the parent compound represents a significant increase in lipophilicity, which can impact membrane permeability in biological systems or solubility in organic media. While no direct head-to-head experimental data for these specific compounds are available, this cross-study comparable metric provides a quantifiable basis for selection.

Physicochemical properties Computational chemistry LogP

First Full Characterization via X-ray Crystallography, NMR, and IR: Establishing a Definitive Analytical Baseline

3,6-Difluoro-1,2,4-triazine has been fully characterized for the first time using X-ray crystallography, ¹H NMR, ¹³C NMR, and IR spectroscopy [1]. The X-ray structure provides definitive bond lengths and angles, while the NMR spectra offer complete chemical shift assignments. This comprehensive analytical dataset is a critical differentiator, as many closely related fluorinated triazines lack such detailed characterization in the public domain. The availability of these data facilitates unambiguous identification and purity assessment, reducing the risk of misidentification or unexpected reactivity.

Structural characterization X-ray crystallography Spectroscopy

Optimal Scientific and Industrial Use Cases for 3,6-Difluoro-1,2,4-triazine Based on Evidence


Synthesis of 5-Amino-3,6-difluoro-1,2,4-triazine and Subsequent Derivatization

As demonstrated by the 76% yield in the ammonolysis of trifluoro-1,2,4-triazine [1], 3,6-difluoro-1,2,4-triazine is a key intermediate for the synthesis of 5-amino-3,6-difluoro-1,2,4-triazine. This amino derivative can serve as a valuable building block for further functionalization via diazotization, coupling reactions, or as a ligand in coordination chemistry. Researchers seeking to introduce an amino group into a fluorinated triazine scaffold should prioritize 3,6-difluoro-1,2,4-triazine over other isomers, given the established and efficient synthetic route.

Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity Enhancement

With a computed LogP of ~0.1, 3,6-difluoro-1,2,4-triazine offers an approximate 0.8 LogP unit increase over the parent 1,2,4-triazine [1] [2]. This modest increase in lipophilicity can improve membrane permeability without drastically altering solubility, making it a suitable scaffold for fragment-based drug design or as a replacement for the parent heterocycle in existing lead series where a slight increase in hydrophobicity is desired. The quantitative LogP difference provides a rational basis for selection over non-fluorinated analogs.

Fundamental Reactivity Studies of Nucleophilic Aromatic Substitution in Fluorinated Triazines

The well-defined substitution pattern of 3,6-difluoro-1,2,4-triazine, with two electrophilic fluorine atoms, makes it an ideal model compound for investigating regioselectivity in SₙAr reactions. The compound's stability as an intermediate, evidenced by its formation in high yield from trifluoro-1,2,4-triazine [1], allows for controlled studies of sequential substitution. This contrasts with less stable or less accessible isomers, providing a reproducible system for fundamental mechanistic work.

Quality Control and Analytical Method Development

The availability of a fully assigned ¹H and ¹³C NMR spectra, IR spectrum, and X-ray crystal structure [2] makes 3,6-difluoro-1,2,4-triazine a reliable reference standard. Analytical laboratories and quality control departments can utilize these data for method validation, impurity profiling, and the identification of related fluorinated triazines in complex mixtures. This reduces the need for in-house characterization and ensures consistency across batches.

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